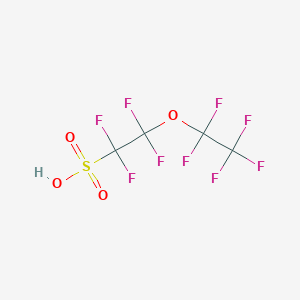

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

Vue d'ensemble

Description

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, also known as PFAS, is a perfluoroalkyl substance . It has the empirical formula C4HF9O4S and a molecular weight of 316.10 .

Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 hydroxyl group, 1 ether (aliphatic), and 1 sulfonic (thio-/dithio-) acid .Physical And Chemical Properties Analysis

The compound has a boiling point of 198°C . It is stored under inert gas at 4°C . The compound has a density of 1.9±0.1 g/cm3 .Applications De Recherche Scientifique

- Perfluoro(2-ethoxyethane) sulfonic acid is commonly used as a surfactant due to its excellent wetting properties. It enhances the wetting behavior of liquids on surfaces, making it valuable for applications such as coatings and paints. By improving the wetting ability, it contributes to increased durability and weather resistance in these materials .

- In the semiconductor industry, this compound serves as an additive in photoresists used for photolithography. Photolithography is a critical process in semiconductor manufacturing, where patterns are transferred onto silicon wafers. Perfluoro(2-ethoxyethane) sulfonic acid helps enhance film quality during the deposition process, leading to improved performance and reliability of semiconductor devices .

- Researchers utilize perfluoro(2-ethoxyethane) sulfonic acid to synthesize other organic compounds. For instance, it plays a role in the preparation of polymers and dyes. Its unique chemical structure allows it to participate in reactions that lead to the formation of complex organic molecules with specific properties .

- Due to its sulfonic acid group, this compound exhibits strong acidity. Researchers explore its use in electrochemical systems, such as fuel cells and batteries. Its acidity can influence ion exchange processes and proton conductivity, making it relevant for energy storage and conversion devices .

- The sulfonic acid functionality in perfluoro(2-ethoxyethane) sulfonic acid makes it suitable for ion-exchange membranes. These membranes are essential in various applications, including water purification, desalination, and fuel cells. They selectively transport ions while maintaining chemical stability, and perfluoro(2-ethoxyethane) sulfonic acid contributes to their performance .

- In industrial processes where foam formation is undesirable (e.g., chemical manufacturing, food processing, and wastewater treatment), perfluoro(2-ethoxyethane) sulfonic acid can act as an antifoaming agent. It suppresses foam formation by reducing surface tension at the liquid-air interface .

- The fluorocarbon chain in this compound provides low surface energy and excellent lubricity. It finds applications as a lubricant or as an additive to enhance lubricant performance, especially in extreme conditions (high temperatures, aggressive chemicals, etc.) .

- Although less common, researchers have explored the use of perfluoro(2-ethoxyethane) sulfonic acid in biomedical and pharmaceutical contexts. Its unique properties may be relevant for drug delivery systems, biomaterials, or diagnostic applications .

Surface-Active Agent and Wetting Agent

Semiconductor Industry

Organic Synthesis and Polymer Preparation

Electrochemical Applications

Ion-Exchange Membranes

Foam Control and Antifoaming Agents

Lubricants and Lubricant Additives

Biomedical and Pharmaceutical Research

Mécanisme D'action

Target of Action

Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .

Mode of Action

The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .

Pharmacokinetics

The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .

Result of Action

The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .

Safety and Hazards

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUAQKOHAABLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379814 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid | |

CAS RN |

113507-82-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

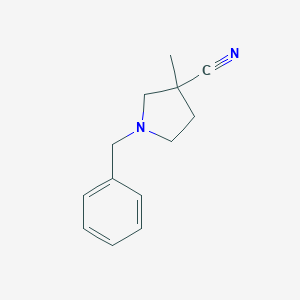

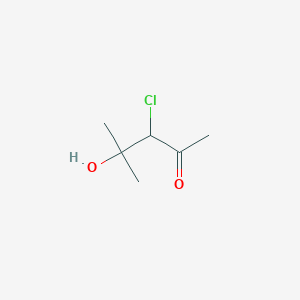

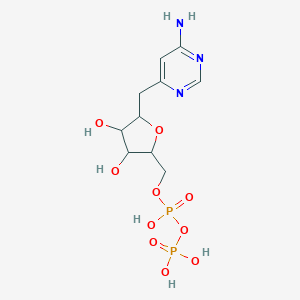

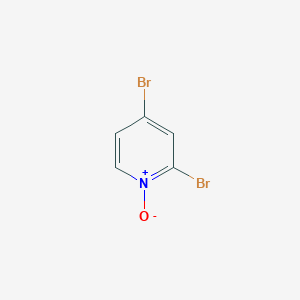

Feasible Synthetic Routes

Q & A

Q1: What makes PFEESA a relevant molecule to study?

A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.

Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?

A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.

Q3: Can computational chemistry help understand PFEESA's behavior?

A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.

Q4: What spectroscopic techniques are useful for studying PFEESA?

A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.